molecular formula C17H15NO6 B12794404 Methyl 1-(2-hydroxyethyl)-2-methoxy-4,9-dioxo-4,9-dihydro-1H-benzo(f)indole-3-carboxylate CAS No. 74014-09-8

Methyl 1-(2-hydroxyethyl)-2-methoxy-4,9-dioxo-4,9-dihydro-1H-benzo(f)indole-3-carboxylate

Cat. No.: B12794404
CAS No.: 74014-09-8
M. Wt: 329.30 g/mol
InChI Key: DOLDDUXZZLTLLO-UHFFFAOYSA-N
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Description

Methyl 1-(2-hydroxyethyl)-2-methoxy-4,9-dioxo-4,9-dihydro-1H-benzo[f]indole-3-carboxylate is a benzo[f]indole derivative characterized by a 4,9-dioxo core, a methyl carboxylate group at position 3, a methoxy substituent at position 2, and a 2-hydroxyethyl group at position 1. Its synthesis typically involves oxidative reactions and functional group modifications, as seen in related derivatives .

Properties

CAS No.

74014-09-8

Molecular Formula

C17H15NO6

Molecular Weight

329.30 g/mol

IUPAC Name

methyl 1-(2-hydroxyethyl)-2-methoxy-4,9-dioxobenzo[f]indole-3-carboxylate

InChI

InChI=1S/C17H15NO6/c1-23-16-12(17(22)24-2)11-13(18(16)7-8-19)15(21)10-6-4-3-5-9(10)14(11)20/h3-6,19H,7-8H2,1-2H3

InChI Key

DOLDDUXZZLTLLO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(N1CCO)C(=O)C3=CC=CC=C3C2=O)C(=O)OC

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Synthetic Route Example

A representative synthetic route based on the regioselective reaction of bromoquinones with enamines is as follows:

  • Preparation of Bromoquinone Intermediate : Synthesize 2-bromo-6-methoxy-1,4-benzoquinone or a related bromoquinone bearing the methoxy substituent.

  • Enamine Formation : Prepare methyl 3-(methylamino)acrylate or a similar enamine derivative that contains the ester group.

  • Coupling Reaction : React the bromoquinone with the enamine under controlled conditions to form the indolequinone ester intermediate. This step proceeds via nucleophilic attack of the enamine on the quinone, followed by cyclization to form the benzo[f]indole core.

  • Introduction of Hydroxyethyl Group : The hydroxyethyl substituent at the nitrogen can be introduced either by starting with an aminoalkyl-substituted naphthoquinone or by post-synthetic modification such as alkylation of the indole nitrogen with 2-bromoethanol derivatives.

  • Oxidation and Purification : Final oxidation steps ensure the quinone functionalities at positions 4 and 9 are intact. Purification is typically achieved by column chromatography.

Alternative Oxidative Cyclization Method

Another approach involves the cerium(IV)-mediated oxidative free radical cyclization :

  • React 2-amino-1,4-naphthoquinone derivatives bearing the hydroxyethyl substituent with β-dicarbonyl compounds in the presence of ceric sulfate in a mixed solvent system (ethanol, dichloromethane, water).

  • The reaction proceeds via oxidation of the β-dicarbonyl compound to an electrophilic intermediate, which adds to the aminoquinone, followed by intramolecular cyclization to form the benzo[f]indole-4,9-dione core.

  • The product is isolated by filtration, extraction, and chromatographic purification.

This method is advantageous for introducing diverse substituents and has been used to prepare related benzo[f]indole derivatives with carbohydrate moieties.

Analytical Characterization and Reaction Monitoring

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
Cerium(IV)-mediated oxidative cyclization 2-amino-1,4-naphthoquinone derivatives, β-dicarbonyl compounds, ceric sulfate, EtOH/DCM/H2O High functional group tolerance; allows diverse substituents Complex mixtures possible; requires careful purification
Nucleophilic substitution on halogenated naphthoquinones 2,3-dichloronaphthoquinone, aminoalkyl nucleophiles, K2CO3 Straightforward substitution; good for glycoconjugates Limited to nucleophilic substitution scope
Regioselective reaction of bromoquinones with enamines Bromoquinones, methyl 3-(methylamino)acrylate, controlled conditions Efficient, scalable, better functional group tolerance Requires preparation of specific bromoquinones

Research Findings and Optimization Notes

  • The regioselective bromoquinone-enamine reaction yields indolequinone esters in moderate to good yields (40–64%) and is preferred for synthesizing libraries of related compounds due to its scalability and functional group tolerance.

  • Cerium(IV)-mediated oxidative cyclization is effective for introducing carbohydrate or hydroxyalkyl substituents but may produce complex mixtures requiring chromatographic separation.

  • The choice of solvent, temperature, and oxidant concentration critically affects the yield and purity of the final product.

  • Post-synthetic modifications such as selective methylation or hydroxyethylation at the nitrogen can be employed to fine-tune the substitution pattern.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of this compound is its anticancer activity. Research has shown that it exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • In Vitro Studies : The compound has been tested against human tumor cells, demonstrating a mean growth inhibition (GI50) value of approximately 15.72 µM, indicating potent antitumor properties .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.

Neuroprotective Effects

Recent studies have indicated that methyl 1-(2-hydroxyethyl)-2-methoxy-4,9-dioxo-4,9-dihydro-1H-benzo(f)indole-3-carboxylate may possess neuroprotective properties. This could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by preventing neuronal cell death and promoting neuronal health.

Anti-inflammatory Activity

The compound has shown promise in reducing inflammation in various models, suggesting its potential use in treating inflammatory disorders. This property can be attributed to its ability to modulate inflammatory pathways at the molecular level.

Case Study 1: Anticancer Efficacy

A detailed study conducted by the National Cancer Institute (NCI) assessed the anticancer efficacy of this compound across a panel of cancer cell lines. The results demonstrated significant inhibition of cell growth, supporting its potential as an anticancer agent .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, the compound was tested against several bacterial strains using the agar diffusion method. The results indicated varying degrees of effectiveness, with higher concentrations leading to larger zones of inhibition . This suggests that further optimization could enhance its antimicrobial properties.

Activity TypeObserved EffectReference
AnticancerGI50 = 15.72 µM
AntimicrobialInhibition against bacterial strains
NeuroprotectivePotential protective effects
Anti-inflammatoryModulation of inflammatory pathways

Table 2: Synthesis Pathways

Synthesis MethodDescriptionReference
CyclocondensationUtilized thiourea and chloroacetylacetone
Claisen–SchmidtEmployed for derivative synthesis

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

Key structural analogs differ in substituents at positions 1, 2, and 3 of the benzo[f]indole core:

Compound Name Substituents (Position) Key Features
Methyl 1,2-dimethyl-4,9-dioxo-4,9-dihydro-1H-benzo[f]indole-3-carboxylate (14) 1-Me, 2-Me Simpler alkyl groups; no hydroxyl or ester side chains.
Ethyl 2-hydroxy-1-methyl-4,9-dioxo-4,9-dihydro-1H-benzo[f]indole-3-carboxylate (31) 1-Me, 2-OH Hydroxyl group at position 2; ethyl ester at position 3.
3-[1-(2-Hydroxyethyl)-3-methyl-4,9-dioxo-4,9-dihydro-1H-benzo[f]indazol-7-yl]-propanoic acid (5b) 1-(2-hydroxyethyl), 3-Me, 7-propanoic acid Hybrid structure with amino acid conjugation; enhanced polarity.
2-Methyl-1-(methyl-5’-deoxy-2’,3’-O-isopropylidene-β-D-methylfuranosid-5’-yl)-... (6a) Carbohydrate chain at position 1 Glycosylated derivative; improved solubility and bioavailability.

Key Observations :

  • The 2-hydroxyethyl group at position 1 in the target compound enhances hydrophilicity compared to methyl or carbohydrate substituents .
  • Methoxy vs. hydroxyl groups at position 2 influence electronic properties and hydrogen-bonding capacity .

Physical and Spectral Properties

Melting Points and Solubility
Compound Melting Point (°C) Solubility Trends Reference
Target Compound Not reported Likely moderate (hydroxyethyl enhances H2O solubility) -
Methyl 1,2-dimethyl-4,9-dioxo-... (14) 154–156 Low (nonpolar substituents)
3-[1-(2-Hydroxyethyl)-...-propanoic acid (5b) 218–219 Moderate (carboxylic acid improves polarity)
Glycosylated derivative (6a) 144–145 High (carbohydrate chain increases H2O affinity)
Spectroscopic Data
  • ¹H NMR Shifts :

    • Target Compound : Expected downfield shifts for the 2-methoxy group (~δ 3.8–4.0 ppm) and 2-hydroxyethyl protons (~δ 3.5–4.2 ppm), based on analogs .
    • Methyl 1,2-dimethyl-... (14) : δ 2.43 (s, Me), 3.82–3.93 (s, OMe), 5.70 (s, aromatic H) .
    • Ethyl 2-hydroxy-... (31) : δ 5.12 (s, H2), 4.23–4.32 (m, ethyl ester) .
  • IR Spectra :

    • Strong C=O stretches (~1650–1700 cm⁻¹) common across all analogs .
    • Hydroxyl groups in the target compound and 5b show broad O-H stretches (~3000–3500 cm⁻¹) .
Antifungal Activity
  • 4,9-Dioxo-4,9-dihydro-1H-benzo[f]indoles exhibit potent antifungal activity, as seen in pyrroloquinoline derivatives .
  • Glycosylated analogs (6a, 6b) : Enhanced bioavailability may improve efficacy against tumor cells .
Antiproliferative Potential
  • Amino acid-conjugated derivatives (5b, 6e–f): Demonstrated in vitro antiproliferative activity against cancer cell lines, likely due to improved cellular uptake .

Biological Activity

Methyl 1-(2-hydroxyethyl)-2-methoxy-4,9-dioxo-4,9-dihydro-1H-benzo(f)indole-3-carboxylate, a complex indole derivative, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate its pharmacological properties, including antimicrobial and anticancer activities.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Indole core : A bicyclic structure that is a common scaffold in many biologically active compounds.
  • Dioxo groups : Contributing to its reactivity and potential biological interactions.
  • Hydroxyethyl and methoxy substituents : These functional groups may enhance solubility and bioactivity.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various pathogens.

Minimum Inhibitory Concentrations (MIC)

PathogenMIC (μg/mL)
Staphylococcus aureus (MRSA)< 1
Escherichia coliInactive
Candida albicans7.80

The compound exhibited significant activity against Staphylococcus aureus, particularly the methicillin-resistant strain (MRSA), with a remarkable MIC of less than 1 μg/mL. However, it was inactive against E. coli and showed moderate antifungal activity against Candida albicans with an MIC of 7.80 μg/mL .

Anticancer Activity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines.

Cytotoxicity Assays

In a study assessing cytotoxicity across multiple cancer cell lines, the compound showed promising results:

Cell LineGI50 (μM)
A549 (Lung Cancer)10
HL-60 (Leukemia)0.56
MOLT-4 (Leukemia)0.23
SK-MEL-5 (Melanoma)0.43

The compound displayed selective cytotoxicity towards leukemia cell lines, with GI50 values as low as 0.23 μM for MOLT-4 cells, indicating potent activity at nanomolar concentrations . Such selectivity is crucial for minimizing side effects in therapeutic applications.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may involve:

  • Inhibition of DNA synthesis : Similar compounds in the indole family have been shown to disrupt nucleic acid synthesis in cancer cells.
  • Apoptosis induction : Evidence indicates that certain derivatives can trigger apoptotic pathways in malignant cells.

Case Study 1: Antimicrobial Efficacy

A recent study focused on the antimicrobial efficacy of various indole derivatives including this compound. The results highlighted its effectiveness against resistant strains of bacteria, underscoring its potential as a lead compound for developing new antibiotics .

Case Study 2: Cancer Cell Line Screening

Another study involved screening this compound against a panel of 60 cancer cell lines. The results indicated significant cytotoxicity in leukemia and melanoma cell lines, suggesting its potential utility in treating hematological malignancies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 1-(2-hydroxyethyl)-2-methoxy-4,9-dioxo-4,9-dihydro-1H-benzo(f)indole-3-carboxylate?

  • Methodological Answer : A common approach involves condensation reactions using indole-derived precursors. For example, refluxing 3-formyl-1H-indole-2-carboxylate derivatives with thiazolone analogs in acetic acid with sodium acetate as a catalyst (3–5 hours, ~50% yield). Recrystallization from DMF/acetic acid mixtures is critical for purity . Alternative routes may involve palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates, though yields and selectivity require optimization .

Q. What analytical techniques are recommended for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : 1H/13C NMR to confirm substitution patterns (e.g., methoxy, hydroxyethyl groups). For indole derivatives, characteristic shifts include aromatic protons at δ 6.5–8.5 ppm and carbonyl carbons at δ 160–180 ppm .
  • HRMS : High-resolution mass spectrometry to verify molecular ion peaks (e.g., experimental vs. calculated m/z values within ±0.0002 Da) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

  • Methodological Answer :

  • Catalyst screening : Test palladium/copper catalysts for cyclization steps. For example, copper-catalyzed oxidative dehydrogenative dearomatization improves regioselectivity in indole modifications .
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) vs. acetic acid for condensation reactions. Acetic acid enhances protonation of intermediates but may require longer reflux times .
  • Temperature control : Lower temperatures (60–80°C) reduce side reactions like ester hydrolysis, while higher temperatures (100–120°C) accelerate cyclization .

Q. What computational methods are suitable for studying the electronic properties or binding interactions of this compound?

  • Methodological Answer :

  • DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, the electron-withdrawing methoxy group lowers LUMO energy, enhancing electrophilic substitution .
  • Molecular docking : Simulate binding to biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC50 values from enzyme inhibition assays .
  • MD simulations : Assess stability in solvated environments (e.g., water, DMSO) over 100-ns trajectories to evaluate aggregation tendencies .

Q. How can researchers resolve contradictions in reported spectral data or synthetic yields for this compound?

  • Methodological Answer :

  • Batch analysis : Compare multiple synthetic batches using identical starting materials and conditions to isolate variability sources (e.g., impurities in reagents) .
  • Cross-validation : Replicate published procedures with independent analytical platforms (e.g., alternate HPLC columns, NMR spectrometers) .
  • By-product identification : Use LC-MS or GC-MS to detect side products (e.g., hydrolyzed esters or dimerized indoles) that may explain yield discrepancies .

Safety and Handling Considerations

Q. What safety precautions are critical when handling this compound and its intermediates?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Ethyl indole carboxylate analogs cause irritation upon exposure .
  • Ventilation : Perform reactions in fume hoods, especially during reflux steps with acetic acid (volatile and corrosive) .
  • Spill management : Neutralize acidic residues with sodium bicarbonate before disposal. Contaminated solvents require incineration or licensed waste treatment .

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